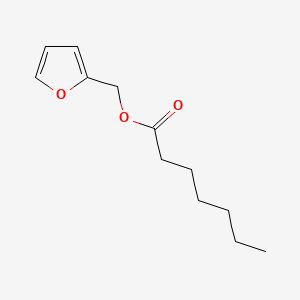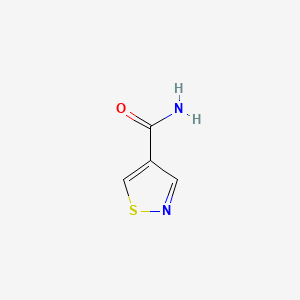
Methyl 2-methylprop-2-enoate;prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methylprop-2-enoate;prop-2-enenitrile is a synthetic polymer known for its versatile applications in various industries. This compound is formed by the polymerization of 2-propenoic acid, 2-methyl-, methyl ester (commonly known as methyl methacrylate) and 2-propenenitrile (commonly known as acrylonitrile). The resulting polymer exhibits unique properties such as high strength, chemical resistance, and thermal stability, making it suitable for a wide range of applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methylprop-2-enoate;prop-2-enenitrile typically involves free radical polymerization. This process can be initiated using various initiators such as peroxides or azo compounds. The reaction is usually carried out at temperatures ranging from 60 to 80 degrees Celsius . The polymerization can be conducted in bulk, solution, or emulsion, depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this polymer is often carried out in large-scale reactors where the monomers are mixed with the initiators and other additives. The reaction conditions are carefully controlled to ensure consistent polymer quality. The resulting polymer is then purified and processed into various forms such as pellets, sheets, or fibers, depending on its intended application.
化学反応の分析
Types of Reactions
Methyl 2-methylprop-2-enoate;prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties, such as its solubility and thermal stability.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl 2-methylprop-2-enoate;prop-2-enenitrile has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polymers and copolymers.
Biology: Employed in the development of biomaterials for medical applications such as drug delivery systems and tissue engineering.
Medicine: Utilized in the production of medical devices and implants due to its biocompatibility and mechanical properties.
Industry: Applied in the manufacturing of coatings, adhesives, and sealants due to its excellent chemical resistance and adhesion properties.
作用機序
The mechanism by which Methyl 2-methylprop-2-enoate;prop-2-enenitrile exerts its effects is primarily through its interaction with other molecules and materials. The polymer’s molecular structure allows it to form strong intermolecular bonds, contributing to its high strength and chemical resistance. Additionally, the presence of nitrile groups in the polymer chain enhances its thermal stability and resistance to solvents.
類似化合物との比較
Similar Compounds
Polymethyl methacrylate: A homopolymer of methyl methacrylate, known for its transparency and impact resistance.
Polyacrylonitrile: A homopolymer of acrylonitrile, used in the production of carbon fibers and as a precursor for other polymers.
Styrene-acrylonitrile copolymer: A copolymer of styrene and acrylonitrile, known for its toughness and chemical resistance.
Uniqueness
Methyl 2-methylprop-2-enoate;prop-2-enenitrile is unique due to its combination of properties from both methyl methacrylate and acrylonitrile. This polymer exhibits a balance of strength, chemical resistance, and thermal stability, making it suitable for a wide range of applications that require these combined properties.
特性
CAS番号 |
30396-85-1 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
methyl 2-methylprop-2-enoate;prop-2-enenitrile |
InChI |
InChI=1S/C5H8O2.C3H3N/c1-4(2)5(6)7-3;1-2-3-4/h1H2,2-3H3;2H,1H2 |
InChIキー |
SMUVTFSHWISULV-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC.C=CC#N |
正規SMILES |
CC(=C)C(=O)OC.C=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B1620085.png)

